molecular formula C15H23BrO2 B8306269 5-Bromo-2-octyloxybenzyl alcohol

5-Bromo-2-octyloxybenzyl alcohol

Cat. No.: B8306269
M. Wt: 315.25 g/mol
InChI Key: ADAWAAQDCMYAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-octyloxybenzyl alcohol is a brominated benzyl alcohol derivative featuring an octyloxy group at the 2-position of the benzene ring. These analogs are frequently utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile functional groups and bromine’s role in cross-coupling reactions .

Properties

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

(5-bromo-2-octoxyphenyl)methanol

InChI

InChI=1S/C15H23BrO2/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11,17H,2-7,10,12H2,1H3

InChI Key

ADAWAAQDCMYAFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of 5-Bromo-2-octyloxybenzyl alcohol, highlighting substituent effects on molecular weight, solubility, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties
5-Bromo-2-hydroxybenzyl alcohol C₇H₇BrO₂ 203.04 -OH at 2-position 2316-64-5 High polarity due to -OH; soluble in polar solvents (e.g., EtOAc, THF)
5-Bromo-2-methoxybenzyl alcohol C₈H₉BrO₂ 217.06 -OCH₃ at 2-position 80866-82-6 Moderate lipophilicity; mp 68–71°C; used in pharmaceutical intermediates
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₆BrClO₂ 237.48 -OH, -Cl, -Br substitutions 116795-47-2 Enhanced electrophilicity due to Cl; used in agrochemical synthesis
2-Bromo-5-fluorobenzyl alcohol C₇H₆BrFO 205.02 -F at 5-position 946525-30-0 Lower boiling point (134.9°C); potential for radiopharmaceuticals

Key Observations :

  • Substituent Effects : The octyloxy group in this compound would confer significant lipophilicity compared to smaller substituents (e.g., -OH or -OCH₃), altering solubility and bioavailability.
  • Reactivity : Bromine at the 5-position facilitates electrophilic substitution or Suzuki coupling, while the hydroxyl/methoxy groups influence oxidation behavior (e.g., oxidation to benzaldehydes via agents like DBDMH) .

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